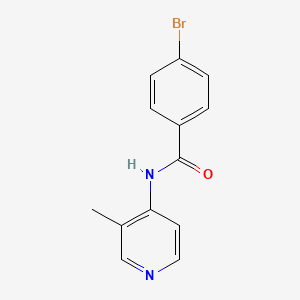
4-bromo-N-(3-methylpyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(3-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a 3-methylpyridin-4-yl group attached to the nitrogen atom
準備方法
The synthesis of 4-bromo-N-(3-methylpyridin-4-yl)benzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-amino-6-methylpyridine and 4-bromobenzoyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-amino-6-methylpyridine is added to a solution of 4-bromobenzoyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
4-Bromo-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the pyridine ring can be oxidized to form N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-bromo-N-(3-methylpyridin-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
類似化合物との比較
4-Bromo-N-(3-methylpyridin-4-yl)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-(6-methylpyridin-2-yl)benzamide: Similar in structure but with the methyl group at a different position on the pyridine ring.
4-Bromo-N-(2-pyridyl)benzamide: Lacks the methyl group on the pyridine ring.
4-Bromo-N-(3-methylpyridin-2-yl)benzamide: Similar but with the nitrogen atom in a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H11BrN2O |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
4-bromo-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |
InChIキー |
VUKNCJJFWZFFJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
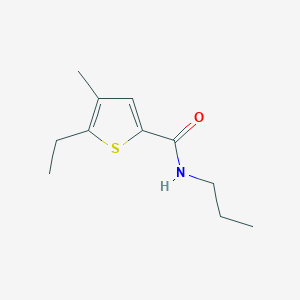
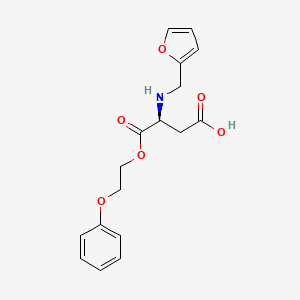

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
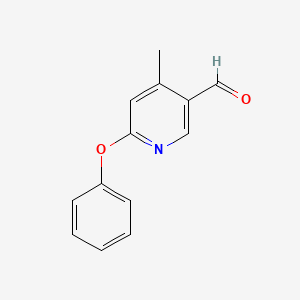
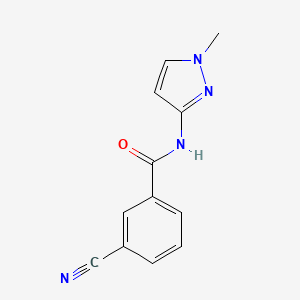


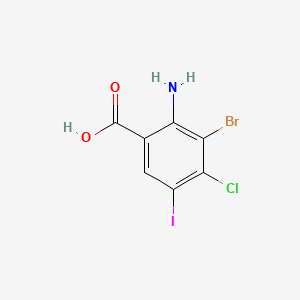

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)


